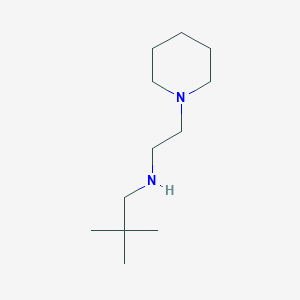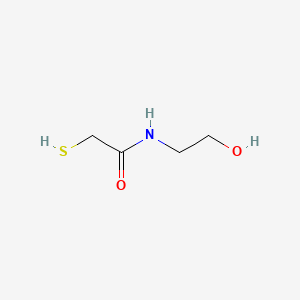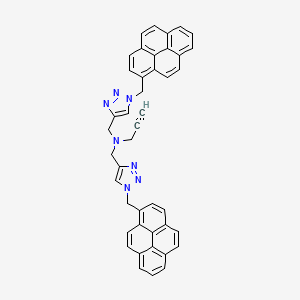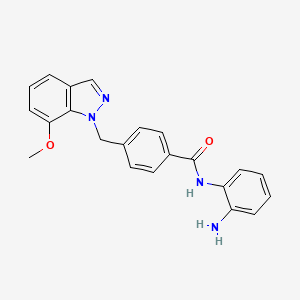
4-Octadecyldocosan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Octadecyldocosan-1-amine is a long-chain aliphatic amine with the molecular formula C40H83N. This compound is characterized by its substantial carbon chain length, which imparts unique physical and chemical properties. It is primarily used in various industrial applications due to its surfactant and emulsifying properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Octadecyldocosan-1-amine typically involves the reaction of a long-chain fatty acid with ammonia or an amine under high-temperature conditions. One common method is the reductive amination of a long-chain aldehyde with ammonia in the presence of a reducing agent such as hydrogen or a metal catalyst. This process can be carried out under high pressure and temperature to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to maintain consistent reaction conditions and high yield. The process may include steps such as distillation and purification to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-Octadecyldocosan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oxides or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, replacing other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro compounds, while reduction can produce secondary or tertiary amines.
Scientific Research Applications
4-Octadecyldocosan-1-amine has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant and emulsifier in various chemical reactions and formulations.
Biology: The compound is studied for its potential role in cell membrane interactions and signaling pathways.
Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its amphiphilic nature.
Industry: It is used in the production of lubricants, coatings, and other industrial products due to its long-chain structure and surface-active properties
Mechanism of Action
The mechanism of action of 4-Octadecyldocosan-1-amine involves its interaction with lipid bilayers and proteins. Its long hydrophobic chain allows it to integrate into cell membranes, potentially affecting membrane fluidity and permeability. The amine group can form hydrogen bonds with other molecules, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Octadecylamine: A shorter chain amine with similar surfactant properties.
Docosanamine: Another long-chain amine with comparable chemical behavior.
Hexadecylamine: A shorter chain analog with similar applications in surfactants and emulsifiers.
Uniqueness
4-Octadecyldocosan-1-amine is unique due to its exceptionally long carbon chain, which imparts distinct physical properties such as higher melting and boiling points. This makes it particularly useful in applications requiring high thermal stability and surface activity .
Properties
Molecular Formula |
C40H83N |
|---|---|
Molecular Weight |
578.1 g/mol |
IUPAC Name |
4-octadecyldocosan-1-amine |
InChI |
InChI=1S/C40H83N/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-36-40(38-35-39-41)37-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h40H,3-39,41H2,1-2H3 |
InChI Key |
GDRPHDIEAICESS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCC(CCCCCCCCCCCCCCCCCC)CCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(tert-Butyl)-3-(4-((2-ethyl-5,7-dimethyl-3H-imidazo[4,5-b]pyridin-3-yl)methyl)phenyl)-5-isobutylthiophene-2-sulfonamide](/img/structure/B12939729.png)


![6,8-Dibromo-2-(4-nitrophenyl)imidazo[1,2-a]pyridine](/img/structure/B12939755.png)


![3-Amino-5-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B12939769.png)


![N-(2-Oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)benzamide](/img/structure/B12939793.png)
![(5S)-5-[(Benzyloxy)methyl]-3-phenyl-2-sulfanylideneimidazolidin-4-one](/img/structure/B12939796.png)

